N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the morpholino group and the acetylphenyl group. Common reagents used in these reactions include acetic anhydride, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide
- 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate
- 4-acetylphenyl N-(4-(ethoxycarbonyl)phenyl)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-13(27)14-2-4-15(5-3-14)23-17(28)11-26-12-22-18-16(19(26)29)10-21-20(24-18)25-6-8-30-9-7-25/h2-5,10,12H,6-9,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUNRXBUTVOGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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